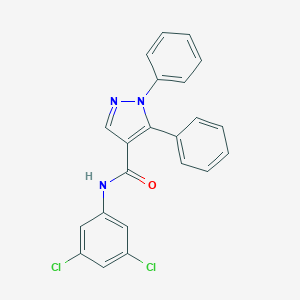

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DCPA, is a chemical compound that has gained attention in the scientific community due to its potential as a herbicide. DCPA belongs to the pyrazole family of compounds, which are known for their diverse biological activities. In

Mécanisme D'action

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibits the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. By inhibiting ACC, N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide disrupts the production of key lipids, leading to the death of the target plants. This mode of action is unique compared to other herbicides, which typically target photosynthesis or cell division.

Biochemical and Physiological Effects

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be toxic to aquatic organisms and should be used with caution near water sources.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a useful tool for studying the role of fatty acids in plant growth and development. Its unique mode of action allows for specific targeting of lipid synthesis, providing insights into the biochemical pathways involved. However, N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not suitable for all types of experiments, as its effects are limited to plants and may not be applicable to other organisms.

Orientations Futures

There are several directions for future research involving N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce environmental impact. Another area of interest is the study of N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide's effects on non-target organisms and the environment. Additionally, further research is needed to better understand the biochemical pathways involved in N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide's mode of action and to identify potential targets for herbicide resistance.

Méthodes De Synthèse

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with diphenylamine to form 3,5-dichloro-N-phenylbenzamide. This intermediate product is then reacted with hydrazine hydrate to form N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. The synthesis method has been optimized to increase the yield and purity of N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.

Applications De Recherche Scientifique

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a herbicide. It has been shown to effectively control weeds in various crops, including cotton, soybean, and peanut. N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is particularly effective against annual grasses and broadleaf weeds. Its mode of action involves inhibiting the synthesis of fatty acids in the target plants, leading to their death. N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been studied for its potential as a fungicide and insecticide.

Propriétés

Nom du produit |

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |

|---|---|

Formule moléculaire |

C22H15Cl2N3O |

Poids moléculaire |

408.3 g/mol |

Nom IUPAC |

N-(3,5-dichlorophenyl)-1,5-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C22H15Cl2N3O/c23-16-11-17(24)13-18(12-16)26-22(28)20-14-25-27(19-9-5-2-6-10-19)21(20)15-7-3-1-4-8-15/h1-14H,(H,26,28) |

Clé InChI |

VLPQNNDFZJWMHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287041.png)

![3-[(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B287042.png)

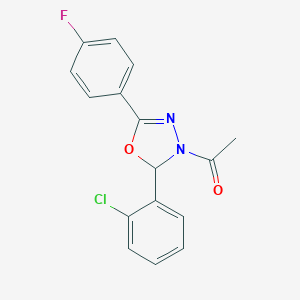

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide](/img/structure/B287045.png)

![3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287046.png)

![6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287047.png)

![5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287050.png)

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole](/img/structure/B287051.png)

![3-Phenyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287055.png)

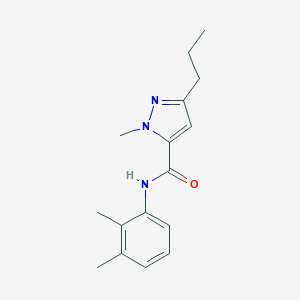

![1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287060.png)

![N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287061.png)

![1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287063.png)